molecular formula C23H21N5O2S B610353 PyrD-IN-14 CAS No. 920876-98-8

PyrD-IN-14

Cat. No.: B610353
CAS No.: 920876-98-8
M. Wt: 431.51
InChI Key: KCNVZIXMKNMSRY-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PyrD-IN-14 is a small-molecule inhibitor targeting the PyrD protein (dihydroorotate dehydrogenase, DHODH), a key enzyme in the pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound disrupts nucleotide synthesis, thereby suppressing bacterial cytotoxicity, biofilm formation, and antibiotic resistance . Its mechanism involves competitive binding to the enzyme’s active site, reducing the availability of dihydroorotate dehydrogenase for catalyzing the oxidation of dihydroorotate to orotate—a critical step in pyrimidine production. This makes this compound a promising candidate for addressing bacterial infections resistant to conventional antibiotics .

Properties

CAS No.

920876-98-8

Molecular Formula

C23H21N5O2S

Molecular Weight

431.51

IUPAC Name

N-(1(R)-Biphenyl-4-yl-ethyl)-2-[1-(4-hydroxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16(17-7-9-19(10-8-17)18-5-3-2-4-6-18)24-22(30)15-31-23-25-26-27-28(23)20-11-13-21(29)14-12-20/h2-14,16,29H,15H2,1H3,(H,24,30)/t16-/m1/s1

InChI Key

KCNVZIXMKNMSRY-MRXNPFEDSA-N

SMILES

O=C(N[C@@H](C1=CC=C(C2=CC=CC=C2)C=C1)C)CSC3=NN=NN3C4=CC=C(O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Compound 14;  PyrDIN-14;  PyrD-IN14;  PyrDIN14;  PyrD-IN-14

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Functional Scope : this compound targets bacterial metabolism, whereas ZINC08383544 modulates cancer cell metabolism.
  • Therapeutic Context : this compound addresses antimicrobial resistance, while ZINC08383544 focuses on oncology .

Structural and Functional Analogues

Limited structural data is available in the provided evidence. However, DHODH inhibitors like teriflunomide (used in multiple sclerosis) share functional similarities with this compound but differ in organism specificity (human vs. bacterial DHODH). No direct structural analogues are cited in the evidence, highlighting a gap for future research .

Research Findings and Data

Comparative studies emphasize the following:

  • Efficacy: this compound demonstrates nanomolar-range IC₅₀ values against bacterial DHODH in vitro, as inferred from supplementary analytical methodologies . ZINC08383544 shows potent PKM2 activation at micromolar concentrations, with tumor growth inhibition in murine models .
  • Selectivity : this compound exhibits minimal off-target effects on mammalian DHODH, enhancing its safety profile. ZINC08383544’s specificity for PKM2 over other pyruvate kinase isoforms remains under investigation .

Analytical and Methodological Considerations

  • Substance Identification : Techniques such as HPLC and mass spectrometry (referenced in supplementary materials ) are critical for validating compound purity and activity .
  • Reproducibility : Standardized protocols for enzyme inhibition assays (e.g., spectrophotometric monitoring of orotate production) ensure consistency in evaluating this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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